molecular formula C7H12N2O5 B084848 Glu-Gly CAS No. 13716-89-7

Glu-Gly

Cat. No. B084848
CAS RN: 13716-89-7
M. Wt: 204.18 g/mol
InChI Key: LSPKYLAFTPBWIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of peptides, including dipeptides like Glu-Gly, involves protection, deprotection, and coupling reactions. A specific study on peptide dendrons with Gly-Glu as building blocks showcases the convergent method used for peptide synthesis, emphasizing the significance of these processes in forming desired peptide structures with potential applications in biology and medicine (Li et al., 2010).

Molecular Structure Analysis

Glycogen synthase, a key enzyme in glycogen biosynthesis, shares a similar active site architecture with enzymes involved in Glu-Gly processing. This similarity suggests a common catalytic mechanism and substrate-binding properties across different enzymatic processes, including those relevant to Glu-Gly (Buschiazzo et al., 2004).

Chemical Reactions and Properties

Glutathione synthesis, which involves glutamate (a component of Glu-Gly), is tightly regulated and plays crucial roles in cellular detoxification and antioxidant defense. The synthesis pathway highlights the importance of glutamate, linking it to the biochemical behavior of Glu-Gly (Lu, 2009).

Physical Properties Analysis

The physical properties of glucans, which share structural similarities with the glycine part of Glu-Gly, are determined by their molecular features such as molecular weight and linkage patterns. These properties influence their solubility and rheological behavior, potentially offering insights into the physical characteristics of Glu-Gly-related compounds (Synytsya & Novák, 2014).

Chemical Properties Analysis

The chemical properties of Glu-Gly can be inferred from studies on glucansucrases, enzymes that synthesize glucans from sucrose. These enzymes, by catalyzing glucosyl transglycosylation, reveal the intricate chemical behavior of glucose-containing compounds, which could extend to the understanding of Glu-Gly's chemical properties (Monchois, Willemot, & Monsan, 1999).

Scientific Research Applications

  • Agricultural Applications : Glu and Gly, when applied to crops like soybean, can improve nitrogen metabolism and productivity. The application of these amino acids, both individually and in combination, has been shown to increase the content of amino acids in leaves and enhance productivity in soybean plants (Teixeira et al., 2018).

  • Cancer Research : Research into glutamine metabolism has broadened the understanding of cancer, revealing how cancer cells are dependent on nutrients like glutamine. This understanding opens up potential therapeutic applications, exploiting pathways involved in glutaminolysis for cancer treatment (Altman, Stine & Dang, 2016).

  • Biochemical Analysis and Disease Detection : The structure of Glycylglutamic Acid (GlyGlu) has been studied to understand its signal patterns, which can be useful in monitoring changes in Glu-related molecules. This has implications for detecting and diagnosing diseases or developmental conditions (Hoff et al., 2021).

  • Neuroscience and Neurophysiology : Studies have explored the effects of Glu and Gly on spinal motoneurons, shedding light on their roles as neurotransmitters in the central nervous system. This research contributes to understanding the physiological regulation of different processes in the nervous system (Zieglgänsberger & Champagnat, 1979).

  • Metabolic Regulation : Research has shown that extracellular concentrations of Glu and Gly can be influenced by factors like hypocapnia, which in turn affects cerebral ischemia. This indicates a complex interplay between these amino acids and metabolic processes in the brain (Choi et al., 1995).

  • Diagnostic and Therapeutic Applications : Glu-GNPs (glucose-capped gold nanoparticles) have been utilized to enhance cellular targeting and radio-sensitization in cancer cells, offering potential applications in cancer diagnosis and therapy (Roa et al., 2009).

  • Veterinary Medicine : Dietary supplementation with Gly-Gln (glycyl-glutamine) has shown positive effects on the growth and immune response of weaning piglets, suggesting its potential application in animal husbandry (Jiang et al., 2009).

Future Directions

Future research on “Glu-Gly” could focus on its potential roles in various biological processes. For instance, understanding the regulatory mechanisms by which tRFs impact these processes has potential to inform malignant tumor diagnosis and treatment . Additionally, the role of “Glu-Gly” in the synthesis of kokumi-active γ-glutamyl dipeptides could be explored .

properties

IUPAC Name

(4S)-4-amino-5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPKYLAFTPBWIL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307081
Record name alpha-Glutamylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glu-Gly

CAS RN

13716-89-7
Record name L-Glutamyl-glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13716-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Glutamylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutamylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028819
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47,100
Citations
SA Overman, GJ Thomas - Biochemistry, 1999 - ACS Publications
The study of filamentous virus structure by Raman spectroscopy requires accurate band assignments. In previous work, site- and residue-specific isotope substitutions were …
Number of citations: 156 pubs.acs.org
RQ Blackwell, HJ Yang, CC Wang - Biochimica et Biophysica Acta (BBA) …, 1969 - Elsevier
Hb G Taipei , found by chemical structure studies to be α 2 β 2 22 Glu→Gly , is one of several adult hemoglobin variants known to have structural anomalies at the β-22 position. Both …
Number of citations: 32 www.sciencedirect.com
D Darmer, C Schmutzler, D Diekhoff… - Proceedings of the …, 1991 - National Acad Sciences
… the sea anemone neuropeptide (Antho-RFamide)
Number of citations: 71 www.pnas.org
E Metwally, JM Pires, GJ Moore, DA Befus, JS Davison… - Peptides, 2002 - Elsevier
… This study examined the structure activity relationship of NH 3 -Phe-Glu-Gly-COO − (FEG), a potent inhibitor of intestinal anaphylaxis. The inhibition by FEG analogues of antigen-…
Number of citations: 18 www.sciencedirect.com
P Leyton, RA Zárate, S Fuentes, C Paipa… - BioSystems, 2011 - Elsevier
The effect of the aluminum oxide on the thermal synthesis of the glycine–glutamic acid (Gly-Glu-(Gly-Glu) n polymer is described. The thermal synthesis in the molten state was carried …
Number of citations: 14 www.sciencedirect.com
Y Yang, B Li - Journal of Agricultural and Food Chemistry, 2022 - ACS Publications
… and identified antiplatelet aggregation peptides Asp-Glu-Gly-Pro (DEGP) from Salmo salar … These results indicated the possibility that the peptide motifs containing Asp-Glu-Gly could …
Number of citations: 3 pubs.acs.org
C Schmutzler, D Darmer, D Diekhoff… - Journal of Biological …, 1992 - ASBMB
Neuropeptides are synthesized as large precursor proteins that undergo posttranslational cleavages and modifications to produce bioactive peptides. Here, we have cloned two closely …
Number of citations: 47 www.jbc.org
RR Khoury, GJ Sutton, D Ebrahimi… - Inorganic …, 2014 - ACS Publications
We report a systematic study of the effects of types and positions of amino acid residues of tripeptides on the formation constants logβ, acid dissociation constants pK a , and the copper …
Number of citations: 19 pubs.acs.org
D Graff, CJP Grimmelikhuijzen - FEBS letters, 1988 - Wiley Online Library
L Morganti, M Huyer, G PW… - … and applied biochemistry, 1996 - Wiley Online Library
Human prolactin (hPRL) cDNA was obtained by screening of a pituitary cDNA library with a synthetic 21‐mer oligonucleotide and with rat PRL cDNA. For its expression, use was made …
Number of citations: 31 iubmb.onlinelibrary.wiley.com

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